REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[C:9]([C:16]#N)=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[CH3:14])(C)(C)C.[OH2:19].[OH-:20].[Na+]>S(=O)(=O)(O)O>[NH2:7][C:8]1[C:9]([C:16]([OH:20])=[O:19])=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[CH3:14] |f:2.3|
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Name
|
(6-Chloro-2-cyano-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester
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Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C(=NC(=CC1C)Cl)C#N)=O
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Name
|
|
Quantity
|
19 mL
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Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was warmed again to 100° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice bath
|
Type
|
WASH
|
Details
|
The aqueous solution was washed 2× with MTB-ether
|
Type
|
ADDITION
|
Details
|
the aqueous layer was then adjusted to pH ˜2 by addition of 5 M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1C)Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |